ethyl 4-(3,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-6-(trifluoromethyl)hexahydro-5-pyrimidinecarboxylate
Overview
Description
Ethyl 4-(3,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-6-(trifluoromethyl)hexahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C15H15F5N2O4 and its molecular weight is 382.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.09519777 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Analysis
The synthesis and crystal structure of a compound closely related to Ethyl 4-(3,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-6-(trifluoromethyl)hexahydro-5-pyrimidinecarboxylate have been studied. This research involved single-crystal X-ray diffraction to determine the crystal structure, providing insights into the molecular configuration and interactions of similar compounds (Hu Yang, 2009).
Antioxidant and Radioprotective Activities
A novel pyrimidine derivative, structurally similar to the compound , was synthesized and tested for in vitro antioxidant activity. Additionally, its in vivo radioprotection properties were assessed using a Drosophila melanogaster model. This research highlights potential applications in mitigating oxidative stress and protecting against radiation (B. J. Mohan et al., 2014).
Synthesis of Related Compounds
The synthesis of derivatives of this compound has been a subject of research, focusing on their potential applications in producing fluorinated fused heterocyclic compounds. These studies contribute to the broader understanding of the chemical properties and potential uses of such compounds (W. Wang et al., 2012).
Antiviral and Antimycotic Activities
Research into pyrimidine derivatives has shown potential antiviral and antimycotic activities. The synthesis and biological testing of compounds structurally related to this compound have been conducted to explore their efficacy against viral and fungal strains (L. Sansebastiano et al., 1993).
Synthesis of Novel Compounds
The synthesis of novel compounds related to this compound has been a significant area of research. These studies provide valuable insights into the chemical synthesis and potential applications of new pyrimidine derivatives (J. Liu, 2013).
Antimicrobial Activity
A series of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives were synthesized and evaluated for their in vitro antimicrobial activity. This research highlights the potential use of these compounds in developing new antimicrobial agents (M. Ghashang et al., 2013).
Properties
IUPAC Name |
ethyl 4-(3,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-6-(trifluoromethyl)-1,3-diazinane-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F5N2O4/c1-3-26-12(23)10-11(7-4-5-8(16)9(17)6-7)21-13(24)22(2)14(10,25)15(18,19)20/h4-6,10-11,25H,3H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZSZUNZPFQOAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(NC(=O)N(C1(C(F)(F)F)O)C)C2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F5N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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